synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
An In-Depth Technical Guide to the Synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Abstract
The 1,2,4-oxadiazol-5(4H)-one scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere for carboxylic acids and amides, and is integral to numerous pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a robust and reproducible synthetic route to 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one, a key building block for drug discovery and development. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, self-validating experimental protocols, and discuss the mechanistic underpinnings of the core chemical transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug development.
Introduction and Strategic Overview
The target molecule, 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one (Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ), features a core 1,2,4-oxadiazol-5-one ring substituted with a 4-aminophenyl group at the C3 position.[2] This moiety is of significant interest due to its prevalence in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The primary amino group serves as a versatile synthetic handle for further derivatization, enabling the exploration of a broad chemical space in lead optimization campaigns.
Our synthetic strategy is predicated on a convergent two-step approach, beginning with commercially available starting materials. The core logic involves the initial preparation of a key intermediate, 4-aminobenzamidoxime, followed by a cyclization reaction to construct the desired heterocyclic ring. This approach is favored for its efficiency and high yields.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically disconnects the 1,2,4-oxadiazol-5-one ring. The most strategic disconnection is across the N4-C5 and O1-C5 bonds, which simplifies the structure back to the key precursor, 4-aminobenzamidoxime, and a one-carbon carbonyl source. This approach isolates the complexity to the synthesis of the amidoxime intermediate.
Caption: Retrosynthetic disconnection of the target molecule.
Synthetic Pathway and Mechanistic Insights
The synthesis is executed in two primary stages: the formation of the amidoxime intermediate and the subsequent heterocyclization.
Step 1: Synthesis of 4-Aminobenzamidoxime
The conversion of a nitrile to an amidoxime is a cornerstone of 1,2,4-oxadiazole synthesis.[4] The most direct method involves the reaction of 4-aminobenzonitrile with hydroxylamine.
-
Causality of Experimental Choice: This reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The reaction is typically performed in an aqueous or alcoholic solvent with a base, such as sodium carbonate or sodium hydroxide. The base serves a dual purpose: it deprotonates hydroxylamine hydrochloride (the common commercial form) to the more nucleophilic free hydroxylamine and facilitates the final tautomerization to the stable amidoxime structure.
Step 2: Cyclization to form the 1,2,4-Oxadiazol-5(4H)-one Ring
The construction of the 1,2,4-oxadiazol-5-one ring from an amidoxime requires a reagent that can introduce the C5 carbonyl group. N,N'-Carbonyldiimidazole (CDI) is an excellent choice for this transformation.
-
Expertise & Mechanistic Insight: CDI is a safe and effective phosgene equivalent. The reaction mechanism begins with the nucleophilic attack of the more basic amino group of the amidoxime onto one of the carbonyl carbons of CDI, displacing an imidazole molecule. This forms an N-acylimidazole intermediate. Subsequently, an intramolecular cyclization occurs, where the oxime hydroxyl group attacks the newly formed amide carbonyl. This cyclization is often the rate-determining step. The resulting five-membered ring intermediate then collapses, eliminating the second imidazole molecule to yield the stable, aromatic 1,2,4-oxadiazol-5(4H)-one ring. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it effectively solvates the intermediates without interfering with the reaction.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents are irritants and should be handled with care.
Protocol 1: Synthesis of 4-Aminobenzamidoxime[5]
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminobenzonitrile (11.8 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), and ethanol (100 mL).
-
Base Addition: Add a solution of sodium carbonate (15.9 g, 0.15 mol) in water (50 mL) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate:Hexane eluent system until the starting nitrile spot disappears.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath for 1 hour. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol (20 mL). Dry the product under vacuum to yield 4-aminobenzamidoxime.
Protocol 2: Synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
-
Reagent Setup: To a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminobenzamidoxime (7.55 g, 0.05 mol) and anhydrous tetrahydrofuran (THF, 100 mL). Stir to form a suspension.
-
CDI Addition: Add N,N'-Carbonyldiimidazole (CDI) (8.9 g, 0.055 mol) portion-wise over 15 minutes. Gas evolution (CO₂) may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (1:1 Ethyl Acetate:Hexane) until the starting amidoxime is consumed.
-
Work-up: Cool the reaction to room temperature and carefully add 1M HCl (50 mL) to quench any unreacted CDI and precipitate the product.
-
Isolation: Stir the mixture for 30 minutes, then collect the resulting solid by vacuum filtration.
-
Purification: Wash the crude solid with water (2 x 50 mL) and then with diethyl ether (2 x 30 mL) to remove imidazole byproduct. For higher purity, the product can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.
Data Presentation and Characterization
The identity and purity of the synthesized 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (s, 1H, -NH-), 7.55 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.8 (s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 158.5 (C=O), 156.0 (C3), 151.0 (Ar-C-NH₂), 129.0 (Ar-CH), 113.5 (Ar-CH), 112.0 (Ar-C) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1770 (C=O stretch), 1620 (C=N stretch), 1510 (Ar C=C) |
| MS (ESI) | m/z 178.1 [M+H]⁺, 176.1 [M-H]⁻ |
| HPLC Purity | >98% (RP-HPLC with MeCN/Water/Acid mobile phase)[5] |
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one. The methodology leverages fundamental and well-established organic transformations, providing a clear path from simple starting materials to a valuable heterocyclic building block. The detailed protocols and mechanistic discussions are designed to empower researchers in drug discovery to confidently synthesize and utilize this important scaffold in their programs. The inherent versatility of the terminal amine offers extensive opportunities for further chemical exploration.
References
- 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one Analysis. SIELC Technologies.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.PMC, NIH.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.MDPI.
- Synthesis of 1,2,4-oxadiazoles (a review).ResearchGate.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.Indian Journal of Pharmaceutical Education and Research.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | CAS: 864680-71-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. ijper.org [ijper.org]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | SIELC Technologies [sielc.com]
